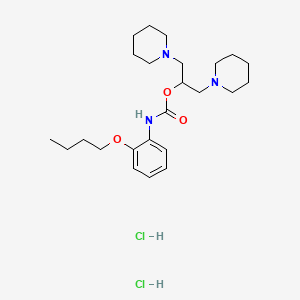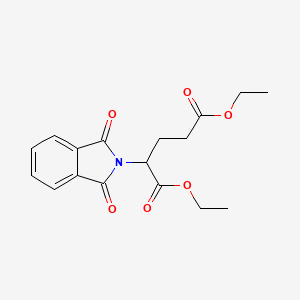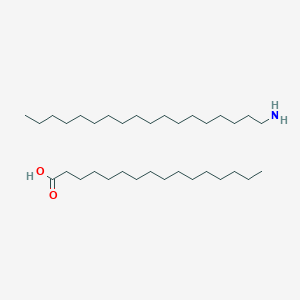
N-Benzyl-N-(tert-butyl)-N'-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a 3-chlorophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea typically involves the reaction of benzylamine, tert-butylamine, and 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with 3-chlorophenyl isocyanate to form an intermediate.
Step 2: The intermediate then reacts with tert-butylamine to yield N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amines.
Scientific Research Applications
N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are typically elucidated through detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(tert-butyl)-N’-(4-chlorophenyl)urea
- N-Benzyl-N-(tert-butyl)-N’-(2-chlorophenyl)urea
- N-Benzyl-N-(tert-butyl)-N’-(3-bromophenyl)urea
Uniqueness
N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorophenyl group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
853318-41-9 |
|---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-benzyl-1-tert-butyl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C18H21ClN2O/c1-18(2,3)21(13-14-8-5-4-6-9-14)17(22)20-16-11-7-10-15(19)12-16/h4-12H,13H2,1-3H3,(H,20,22) |
InChI Key |
MTJGCDJZJZHMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)


![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)






